4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
4-((1,5-Dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfonyl group attached to a dimethoxypentane chain and a benzo[d]thiazol-2-yl moiety substituted with a methylsulfonyl group. This compound integrates structural motifs common in pharmaceutical agents, such as sulfonyl groups (implicated in target binding and metabolic stability) and a benzothiazole ring (often associated with kinase inhibition or antimicrobial activity).
Properties
IUPAC Name |
4-(1,5-dimethoxypentan-3-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S3/c1-30-12-10-17(11-13-31-2)34(28,29)16-6-4-15(5-7-16)21(25)24-22-23-19-9-8-18(33(3,26)27)14-20(19)32-22/h4-9,14,17H,10-13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBGMDUIBEYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and neuropharmacological effects.
Chemical Structure
The molecular formula for this compound is , and it features a complex structure that includes a sulfonamide group and substituted benzothiazole moieties.
Enzyme Inhibition
Recent studies have shown that derivatives of benzothiazole, including the target compound, exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:
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Monoamine Oxidase (MAO) Inhibition :
Compound MAO-B IC50 (µM) Effectiveness (%) 4g 14.80 ± 5.45 57.11 4h 76.37 ± 2.58 16.72 4i 18.53 ± 1.69 26.46 - Cholinesterase Inhibition :
Cytotoxicity Studies
Cytotoxicity assessments were performed using the MTT assay and Acridine Orange staining methods on L929 cells. The results showed that the compound maintains cell viability above 90% at effective concentrations, indicating low toxicity and a favorable safety profile for further development .
Neuropharmacological Effects
In a series of behavioral tests, including the forced swim test (FST), compounds related to the target molecule exhibited significant reductions in immobility time, suggesting antidepressant-like effects. The findings support its potential application in treating mood disorders associated with neurodegenerative conditions .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target enzymes (MAO and BuChE). The results indicate strong binding affinities, which correlate with the observed inhibitory activities in vitro .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Triazole derivatives in achieve moderate yields (~60–70%) via base-mediated alkylation, suggesting that the target’s synthesis might face similar efficiency constraints .
Physicochemical Properties and Bioavailability Predictions
Using parameters from , the target compound’s properties were inferred and compared:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
